molecular formula C13H5BrF5N B14430760 (E)-N-(4-Bromophenyl)-1-(pentafluorophenyl)methanimine CAS No. 78161-65-6

(E)-N-(4-Bromophenyl)-1-(pentafluorophenyl)methanimine

Katalognummer: B14430760
CAS-Nummer: 78161-65-6
Molekulargewicht: 350.08 g/mol
InChI-Schlüssel: RCIIKDQAALPQII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(4-Bromophenyl)-1-(pentafluorophenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a bromophenyl group and a pentafluorophenyl group, which can impart unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Bromophenyl)-1-(pentafluorophenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. For this compound, the reaction would involve 4-bromobenzaldehyde and pentafluoroaniline under acidic or basic conditions to form the imine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(4-Bromophenyl)-1-(pentafluorophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form amines.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-N-(4-Bromophenyl)-1-(pentafluorophenyl)methanimine can be used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions with imine-containing substrates.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action for (E)-N-(4-Bromophenyl)-1-(pentafluorophenyl)methanimine would depend on its specific application. Generally, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. The bromophenyl and pentafluorophenyl groups can influence the reactivity and stability of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-N-(4-Chlorophenyl)-1-(pentafluorophenyl)methanimine
  • (E)-N-(4-Methylphenyl)-1-(pentafluorophenyl)methanimine

Uniqueness

(E)-N-(4-Bromophenyl)-1-(pentafluorophenyl)methanimine is unique due to the presence of both bromine and pentafluorophenyl groups, which can impart distinct electronic and steric properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

78161-65-6

Molekularformel

C13H5BrF5N

Molekulargewicht

350.08 g/mol

IUPAC-Name

N-(4-bromophenyl)-1-(2,3,4,5,6-pentafluorophenyl)methanimine

InChI

InChI=1S/C13H5BrF5N/c14-6-1-3-7(4-2-6)20-5-8-9(15)11(17)13(19)12(18)10(8)16/h1-5H

InChI-Schlüssel

RCIIKDQAALPQII-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=CC2=C(C(=C(C(=C2F)F)F)F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.